N,N'-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride involves the reaction of 2-methoxybenzylamine with hexylamine derivatives under controlled conditions. The reaction typically proceeds through a series of nucleophilic substitution reactions, followed by purification steps to isolate the desired tetrahydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction parameters such as temperature, pH, and solvent systems to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted amine derivatives .
Scientific Research Applications
N,N’-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Employed in studies involving muscarinic receptors to understand their role in physiological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular research due to its cardioselective properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The compound exerts its effects by competitively antagonizing muscarinic receptors, particularly the M2 subtype. This prevents the binding of acetylcholine, thereby inhibiting the associated physiological responses. The molecular targets include the muscarinic acetylcholine receptors, and the pathways involved are primarily related to the parasympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
AF-DX 116: Another muscarinic receptor antagonist with similar cardioselective properties.
Pirenzepine: A selective antagonist for muscarinic receptors, but with different selectivity profiles.
4-DAMP: A muscarinic receptor antagonist with a broader range of activity
Uniqueness
N,N’-Bis-(6-((2-methoxybenzyl)amino)hexyl)-1,6-hexanediamine tetrahydrochloride is unique due to its high selectivity for cardiac M2 receptors, making it particularly valuable in cardiovascular research. Its structure allows for specific interactions with these receptors, distinguishing it from other muscarinic antagonists .
Properties
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]hexane-1,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58N4O2/c1-39-33-21-11-9-19-31(33)29-37-27-17-7-5-15-25-35-23-13-3-4-14-24-36-26-16-6-8-18-28-38-30-32-20-10-12-22-34(32)40-2/h9-12,19-22,35-38H,3-8,13-18,23-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMMFMJYKFYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCNCCCCCCNCC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145598 | |
Record name | CM 178-78 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102974-82-3 | |
Record name | CM 178-78 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102974823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CM 178-78 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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